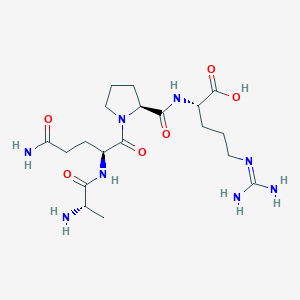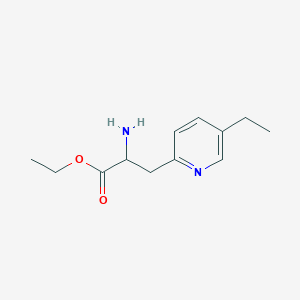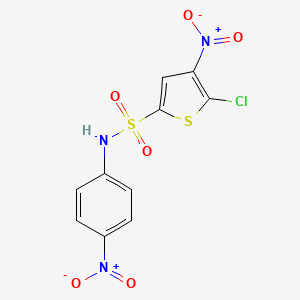
7-(Bromomethyl)-N,N-dibutylchrysen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Bromomethyl)-N,N-dibutylchrysen-2-amine is an organic compound that belongs to the class of chrysenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a bromomethyl group at the 7th position and N,N-dibutylamine substituents at the 2nd position of the chrysene ring. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Bromomethyl)-N,N-dibutylchrysen-2-amine typically involves the bromomethylation of a precursor chrysene derivative followed by the introduction of N,N-dibutylamine. One common synthetic route is as follows:
Bromomethylation: The precursor chrysene is reacted with bromine in the presence of a suitable catalyst, such as iron or aluminum bromide, to introduce the bromomethyl group at the 7th position. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity of the bromination.
Amination: The bromomethylated chrysene is then treated with N,N-dibutylamine in the presence of a base, such as potassium carbonate, to form the desired this compound. The reaction is usually conducted in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, may be employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(Bromomethyl)-N,N-dibutylchrysen-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups at specific positions on the chrysene ring.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrogenated derivatives with altered electronic and structural properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of hydroxylated or carbonylated chrysenes.
Reduction: Formation of partially or fully hydrogenated chrysenes.
Scientific Research Applications
7-(Bromomethyl)-N,N-dibutylchrysen-2-amine has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA and induce DNA damage.
Materials Science: Utilized in the development of organic semiconductors and light-emitting materials due to its unique electronic properties.
Biological Studies: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 7-(Bromomethyl)-N,N-dibutylchrysen-2-amine involves its ability to intercalate with DNA, leading to the disruption of DNA replication and transcription processes. The bromomethyl group can form covalent bonds with nucleophilic sites on the DNA, resulting in DNA crosslinking and strand breaks. This DNA damage can trigger cell cycle arrest and apoptosis in cancer cells, making the compound a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
7-(Bromomethyl)chrysene: Lacks the N,N-dibutylamine substituents, making it less lipophilic and potentially less bioavailable.
N,N-Dibutylchrysen-2-amine: Lacks the bromomethyl group, reducing its ability to form covalent bonds with DNA.
7-(Bromomethyl)-N,N-dimethylchrysen-2-amine: Similar structure but with shorter alkyl chains, which may affect its solubility and interaction with biological targets.
Uniqueness
7-(Bromomethyl)-N,N-dibutylchrysen-2-amine is unique due to the combination of the bromomethyl group and the N,N-dibutylamine substituents, which confer distinct electronic and steric properties. This unique structure enhances its ability to interact with biological macromolecules and its potential as a therapeutic agent.
Properties
CAS No. |
591253-55-3 |
|---|---|
Molecular Formula |
C27H30BrN |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
7-(bromomethyl)-N,N-dibutylchrysen-2-amine |
InChI |
InChI=1S/C27H30BrN/c1-3-5-16-29(17-6-4-2)22-11-13-23-20(18-22)10-12-27-25-9-7-8-21(19-28)24(25)14-15-26(23)27/h7-15,18H,3-6,16-17,19H2,1-2H3 |
InChI Key |
YGLHLMADHRWVPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)C3=C(C=C2)C4=CC=CC(=C4C=C3)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclopropyl-2-[(8-propan-2-yl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12579821.png)

![4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}ethenyl)benzaldehyde](/img/structure/B12579829.png)






![3,5-dichloro-N-[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B12579905.png)
![5-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol](/img/structure/B12579909.png)


